3-[(5E)-5-[(2-氯苯基)甲基亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-乙基-N-(2-羟基乙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. The molecule also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like MolView can be used to visualize the 3D structure of molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Ethers, for example, are known to be unreactive towards most reagents, making them excellent reaction solvents . They also have quite low boiling points for a given molar mass .科学研究应用
阿尔茨海默病研究中的潜在应用
已探索包含噻唑烷核的新杂环衍生物的合成,作为阿尔茨海默病的候选药物。已针对乙酰胆碱酯酶 (AChE) 评估这些化合物的酶抑制活性,乙酰胆碱酯酶是一种与阿尔茨海默病病理学相关的关键酶。结构解析和活性评估表明,噻唑烷核的修饰可以影响药理特性,使得这些化合物成为神经退行性疾病背景下进一步研究的有趣对象 (Rehman 等人,2018)。
抗癌活性
噻唑烷-2,4-二酮衍生物的合成和评估已显示出对各种人类癌细胞系的抗增殖活性。这些研究表明,将特定官能团整合到噻唑烷骨架中可以得到具有有效抗增殖特性的化合物。这表明了一种基于所讨论化合物的结构类似物开发新的抗癌剂的潜在途径 (Chandrappa 等人,2008)。
抗菌和抗真菌应用
对噻唑烷及其相关杂环化合物的衍生物的研究也揭示了抗菌和抗真菌活性。例如,由 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱基衍生物合成的腙对致病菌和真菌菌株表现出中等活性。这突出了噻唑烷衍生物作为开发新的抗菌和抗真菌剂的候选者的潜力 (Sah 等人,2014)。
溶解度和药物递送研究
研究新型化合物的药理学相关理化性质,包括在不同溶剂中的溶解度和分配过程,对于药物开发至关重要。对 1,2,4-三唑类的新型抗真菌化合物的研究(其复杂性与查询化合物相似)提供了对溶解度、热力学参数和潜在吸附特性的见解。这项研究是了解如何优化此类化合物的生物利用度和在药物递送系统中的有效性的基础 (Volkova 等人,2020)。
属性
IUPAC Name |
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-2-19(9-10-21)15(22)7-8-20-16(23)14(25-17(20)24)11-12-5-3-4-6-13(12)18/h3-6,11,21H,2,7-10H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNGBYXRMROKH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。